molecular formula C12H23N B2368083 5-Cyclohexyl-2-methylpiperidine CAS No. 1516561-40-2

5-Cyclohexyl-2-methylpiperidine

Cat. No.: B2368083
CAS No.: 1516561-40-2
M. Wt: 181.323
InChI Key: HDUZBSCEYSBRJD-UHFFFAOYSA-N
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Description

5-Cyclohexyl-2-methylpiperidine is an organic compound with the molecular formula C12H23N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-2-methylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 5-cyclohexyl-2-methylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-2-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclohexyl-2-methylpiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure without the cyclohexyl and methyl groups.

    2-Methylpiperidine: Lacks the cyclohexyl group.

    Cyclohexylpiperidine: Lacks the methyl group.

Uniqueness

5-Cyclohexyl-2-methylpiperidine is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in research and industry .

Properties

IUPAC Name

5-cyclohexyl-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h10-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUZBSCEYSBRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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